MFCD01848190
Description
Typically, such identifiers correspond to organoboron or aromatic derivatives based on analogous compounds in the evidence (e.g., boronic acids, heterocyclic compounds) . Hypothetically, it may share properties with compounds like phenylboronic acids or substituted heterocycles, which are often used in pharmaceuticals, agrochemicals, or material science. Key parameters of interest would include molecular weight, solubility, logP (partition coefficient), and bioactivity profiles, which are standard metrics for comparative analysis .
Properties
IUPAC Name |
2-(1-benzyl-3-hydroxy-5-imino-2H-pyrrol-4-yl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-17-16(15(24)11-23(17)10-12-6-2-1-3-7-12)18-21-14-9-5-4-8-13(14)19(25)22-18/h1-9,20,24H,10-11H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUHPOVFDUDKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
MFCD01848190 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various derivatives.
Scientific Research Applications
MFCD01848190 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects, such as its ability to interact with specific molecular targets. In industry, the compound may be utilized in the production of specialized materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD01848190 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action.
Comparison with Similar Compounds
The following analysis compares MFCD01848190 (inferred properties) with two structurally analogous compounds from the evidence: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) and 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4, MDL MFCD02258901) .
Structural and Functional Similarities
Table 1: Structural and Functional Comparison
Key Observations:
- Structural Alignment : Both this compound and (3-Bromo-5-chlorophenyl)boronic acid contain boronic acid groups and halogen substituents, making them suitable for cross-coupling reactions in organic synthesis .
- Functional Divergence: The hydroxyisoquinolinone derivative lacks a boronic acid group but features a cyclic amide, prioritizing hydrogen bonding and solubility in polar solvents .
Physicochemical and Bioactivity Profiles
Table 2: Physicochemical Properties
Key Observations:
- Lipophilicity: The boronic acid derivatives exhibit higher logP values (~2.15), suggesting better membrane permeability compared to the hydroxyisoquinolinone (logP ~1.64) .
- Bioavailability: Boronic acids like this compound and its analog show high GI absorption and BBB penetration, making them candidates for CNS-targeted drugs, whereas the hydroxyisoquinolinone’s moderate absorption limits it to peripheral applications .
Key Observations:
- Synthesis Complexity: Both boronic acid derivatives require palladium-catalyzed reactions, increasing cost and complexity compared to the hydroxyisoquinolinone’s simpler condensation synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
